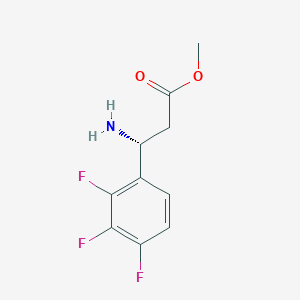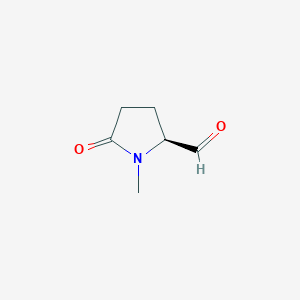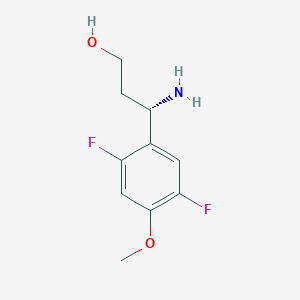
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate typically involves the use of trifluoromethylation reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale trifluoromethylation processes. These processes often utilize specialized reagents and catalysts to ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality standards.
化学反应分析
Types of Reactions
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs.
作用机制
The mechanism of action of Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by enhancing its binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, bioavailability, and reactivity set it apart from other similar compounds, providing unique advantages in research and industrial settings.
属性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-8(15)4-7(14)5-2-3-6(11)10(13)9(5)12/h2-3,7H,4,14H2,1H3/t7-/m1/s1 |
InChI 键 |
QQFMMOBTPMHBNL-SSDOTTSWSA-N |
手性 SMILES |
COC(=O)C[C@H](C1=C(C(=C(C=C1)F)F)F)N |
规范 SMILES |
COC(=O)CC(C1=C(C(=C(C=C1)F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)


![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)






